molecular formula C16H20ClN3O4S B8308432 4-Chloro-7-(3-(1,1-dioxothiomorpholino)propoxy)-6-methoxyquinazoline

4-Chloro-7-(3-(1,1-dioxothiomorpholino)propoxy)-6-methoxyquinazoline

Cat. No.: B8308432
M. Wt: 385.9 g/mol
InChI Key: GSWMNRBJMBQZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-(3-(1,1-dioxothiomorpholino)propoxy)-6-methoxyquinazoline is a useful research compound. Its molecular formula is C16H20ClN3O4S and its molecular weight is 385.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H20ClN3O4S

Molecular Weight

385.9 g/mol

IUPAC Name

4-[3-(4-chloro-6-methoxyquinazolin-7-yl)oxypropyl]-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C16H20ClN3O4S/c1-23-14-9-12-13(18-11-19-16(12)17)10-15(14)24-6-2-3-20-4-7-25(21,22)8-5-20/h9-11H,2-8H2,1H3

InChI Key

GSWMNRBJMBQZRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCS(=O)(=O)CC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-(3-(1,1-Dioxothiomorpholino)propoxy)-6-methoxy-3,4-dihydroquinazolin-4-one (4.2 g, 11.4 mmol) was suspended in thionyl chloride (45 ml) and DMF (0.1 ml) then heated at reflux for 2.5 hours. The residue was diluted with toluene, the thionyl chloride was evaporated under vacuum, the residue was then azeotroped with toluene three times. The residue was taken up in water and basified (pH8) with saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with dichloromethane (×4), the organic layer was washed with water and brine then filtered through phase separating paper. The organic layer was concentrated under vacuum to give an orange solid. The solid was flash chromatographed on silica eluting with dichloromethane and methanol (95/5). The relevant fractions were combined and evaporated to give a solid which was triturated with ether then filtered and dried to give 4-chloro-7-(3-(1,1-dioxothiomorpholino)propoxy)-6-methoxyquinazoline (2.27 g, 52%).
Name
7-(3-(1,1-Dioxothiomorpholino)propoxy)-6-methoxy-3,4-dihydroquinazolin-4-one
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

After repetition of the previous reaction, a mixture of 7-[3-(1,1-dioxotetrahydro-4H-1,4-thiazin-4-yl)propoxy]-6-methoxy-3,4-dihydroquinazolin-4-one (4.2 g), thionyl chloride (45 ml) and DMF (0.1 ml) was heated to reflux for 2.5 hours. The residue was diluted with toluene and was evaporated under vacuum. The residue was taken up in water and basified to pH 8 with a saturated aqueous sodium bicarbonate solution. The mixture was extracted with methylene chloride and the organic layer was washed in turn with water and brine. The organic solution was filtered through phase separating paper and evaporated to give an orange solid which was purified by column chromatography on silica using a 19:1 mixture of methylene chloride and methanol as eluent. The resultant solid was triturated under diethyl ether and dried to give 4chloro-7-[3-(1,1-dioxotetrahydro-4H-1,4-thiazin-4-yl)propoxy]-6-methoxyquinazoline (2.27 g); Mass Spectrum: M+H+ 386.
Name
7-[3-(1,1-dioxotetrahydro-4H-1,4-thiazin-4-yl)propoxy]-6-methoxy-3,4-dihydroquinazolin-4-one
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One

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